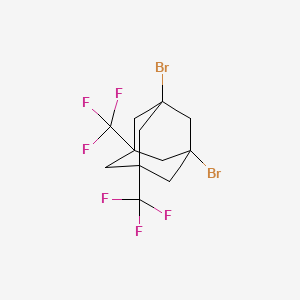
1,3-Dibromo-5,7-bis(trifluoromethyl)adamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-Dibromo-5,7-bis(trifluoromethyl)adamantane, commonly known as DTBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTBA is a halogenated adamantane derivative, which is a type of cage-like organic molecule that has been extensively studied for its unique physical and chemical properties.
Scientific Research Applications
Neurodegenerative Disease Research
Adamantane derivatives, including amantadine and memantine, have been extensively studied for their potential in treating neurodegenerative diseases such as dementia, Alzheimer's, and Parkinson's disease. Research indicates that adamantane-based compounds can exceed the pharmacological potential of well-known treatments, suggesting new directions for drug development in neurodegenerative disease management (Dembitsky, Gloriozova, & Poroikov, 2020).
Materials Science and Engineering
In materials science, adamantane derivatives have shown promise in the development of novel materials with unique properties. For instance, they have been used to study the formation, coordination geometry, and magnetic properties of paramagnetic planar complexes, providing insights into the influence of various substituents on the behavior of these complexes (Brück, Englert, Kuchen, & Peters, 1996). Such research has implications for the design of new materials with specific magnetic or electronic properties.
Environmental Science and Pollution
Adamantane derivatives have also been implicated in environmental science, particularly concerning the study of novel brominated flame retardants. These compounds, including various adamantane-based substances, have been found in indoor air, dust, consumer goods, and food, raising concerns about their environmental fate and toxicity. The occurrence of these substances calls for further research into their environmental impact and human health risks (Zuiderveen, Slootweg, & de Boer, 2020).
properties
IUPAC Name |
1,3-dibromo-5,7-bis(trifluoromethyl)adamantane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Br2F6/c13-9-2-7(11(15,16)17)1-8(4-9,12(18,19)20)5-10(14,3-7)6-9/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOYIONQSAAPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)Br)C(F)(F)F)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br2F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-5,7-bis(trifluoromethyl)adamantane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

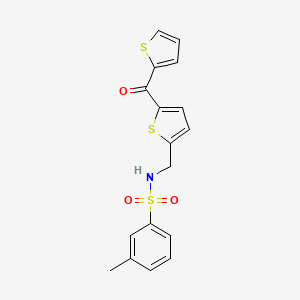
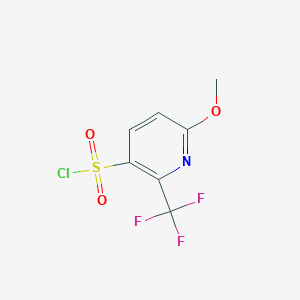
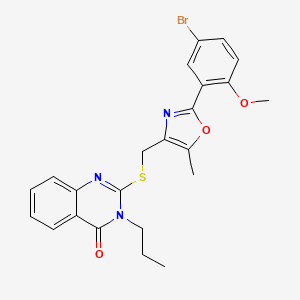
![N-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2740337.png)
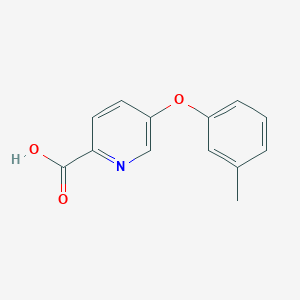
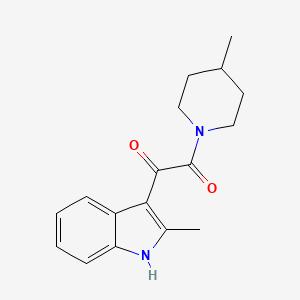
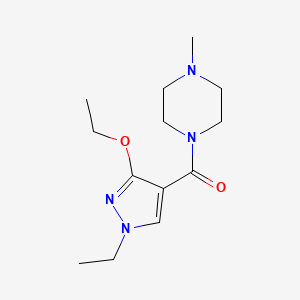
![2-Chloro-N-[3-(2-oxopyrimidin-1-yl)propyl]acetamide](/img/structure/B2740343.png)

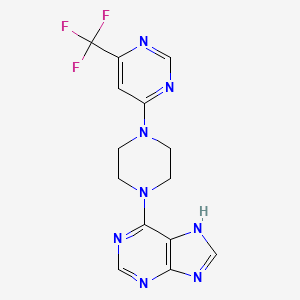
![3-[(4-chlorophenyl)methyl]-N-[2-(diethylamino)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2740350.png)
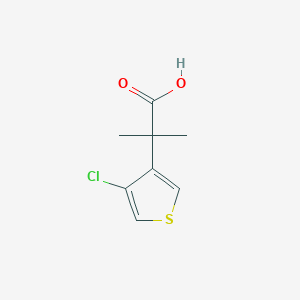
![methyl (2E)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate](/img/structure/B2740353.png)
